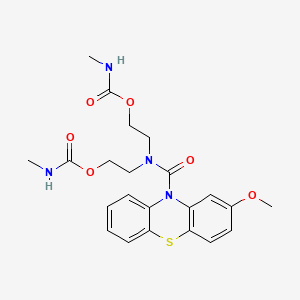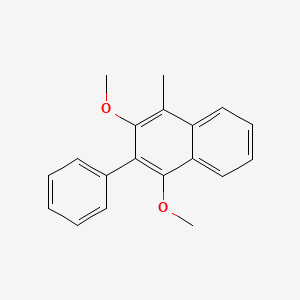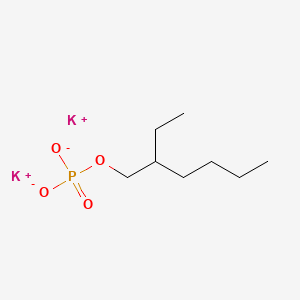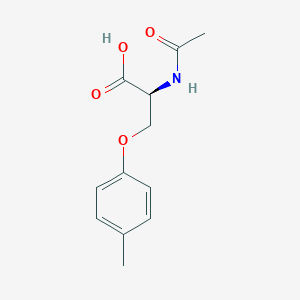
N,N,1-Trimethyl-N',N'-bis(trimethylsilyl)boranediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine is a chemical compound with the molecular formula C7H18N2Si2 It is known for its unique structure, which includes trimethylsilyl groups attached to a boranediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine typically involves the reaction of trimethylsilylamine with boron-containing reagents under controlled conditions. One common method is the reaction of trimethylsilylamine with boron trichloride, followed by the addition of a reducing agent to form the desired compound. The reaction conditions often include an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions with N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine depend on the type of reaction. For example, oxidation can lead to boron-oxygen compounds, while substitution reactions can yield a variety of functionalized boranediamines .
Applications De Recherche Scientifique
N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the study of boron-based drugs and their interactions with biological molecules.
Medicine: Research into boron-containing compounds for potential therapeutic applications, such as boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine exerts its effects involves its ability to form stable complexes with various molecules. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The boron center can interact with nucleophiles and electrophiles, making it a versatile reagent in synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)amine: Similar in structure but with three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylsilyl)carbodiimide: Contains two trimethylsilyl groups attached to a carbodiimide core.
Metal bis(trimethylsilyl)amides: Coordination complexes with metal centers and bis(trimethylsilyl)amide ligands
Uniqueness
N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine is unique due to its boron center, which imparts distinct reactivity compared to other trimethylsilyl-containing compounds. This makes it particularly useful in the synthesis of boron-containing compounds and in applications where boron’s properties are advantageous .
Propriétés
Numéro CAS |
72895-75-1 |
|---|---|
Formule moléculaire |
C9H27BN2Si2 |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-[[bis(trimethylsilyl)amino]-methylboranyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H27BN2Si2/c1-10(11(2)3)12(13(4,5)6)14(7,8)9/h1-9H3 |
Clé InChI |
FRFDKTLUKDIIJT-UHFFFAOYSA-N |
SMILES canonique |
B(C)(N(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)

![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)





![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)

